molecular formula C13H19NO2S B14817581 2-Tert-butoxy-3-cyclopropoxy-6-(methylthio)pyridine

2-Tert-butoxy-3-cyclopropoxy-6-(methylthio)pyridine

Cat. No.: B14817581
M. Wt: 253.36 g/mol
InChI Key: GOJCRDOQKVEUNK-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-cyclopropoxy-6-(methylthio)pyridine is a chemical compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol . This compound is characterized by its tert-butoxy, cyclopropoxy, and methylthio functional groups attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-3-cyclopropoxy-6-(methylthio)pyridine typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with tert-butyl alcohol, cyclopropanol, and a methylthio group under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-3-cyclopropoxy-6-(methylthio)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyridine ring.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyridine ring.

Scientific Research Applications

2-Tert-butoxy-3-cyclopropoxy-6-(methylthio)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-6-(methylthio)pyridine involves its interaction with molecular targets and pathways within a system. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-3-cyclopropoxy-6-(methylthio)pyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-6-methylsulfanylpyridine

InChI

InChI=1S/C13H19NO2S/c1-13(2,3)16-12-10(15-9-5-6-9)7-8-11(14-12)17-4/h7-9H,5-6H2,1-4H3

InChI Key

GOJCRDOQKVEUNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=N1)SC)OC2CC2

Origin of Product

United States

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